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Compound of Interest

Compound Name: 3-Hydroxyquinoline

Cat. No.: B051751

3-Hydroxyquinoline: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,
properties, synthesis, and biological activities of 3-hydroxyquinoline. The information is
curated for researchers, scientists, and professionals in the field of drug development, with a
focus on delivering precise, quantitative data and detailed experimental protocols.

Chemical Structure and Identification

3-Hydroxyquinoline, also known as quinolin-3-ol, is a heterocyclic aromatic organic
compound. Its structure consists of a quinoline backbone with a hydroxyl group substituted at
the 3-position.

Table 1: Chemical Identifiers for 3-Hydroxyquinoline
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Identifier Value

IUPAC Name quinolin-3-ol

Synonyms 3-Quinolinol, Quinolin-3-ol

CAS Number 580-18-7[1][2][3][4]

Molecular Formula CoH7NOJ[1][2][3][4]

Molecular Weight 145.16 g/mol [1][2][3][4]

InChl Key IQQDNMHUOLMLNJ-UHFFFAOY SA-N
SMILES Oclcc2cceec2nel

Physicochemical Properties

The physicochemical properties of 3-hydroxyquinoline are crucial for its application in various
chemical and biological studies.

Table 2: Physicochemical Properties of 3-Hydroxyquinoline

Property Value
Melting Point 198-202 °C
Boiling Point ~264.27 °C (rough estimate)

N Slightly soluble in DMSO and Methanol. Water
Solubility N

solubility: 587.9 mg/L at 20 °C.

pKa 4.28 (at 20 °C)
Appearance Beige crystalline powder

Spectral Data

Detailed spectral data is essential for the unambiguous identification and characterization of 3-
hydroxyquinoline.

Table 3: Spectral Data for 3-Hydroxyquinoline
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Technique Data

Data for derivatives suggest aromatic protons in
the range of 7.0-8.5 ppm. Specific data for the

1H NMR ) o
parent compound is not fully detailed in the
provided results.
Aromatic carbons typically appear in the range
of 110-150 ppm. Specific peak assignments for
15C NMR pp p p 9

3-hydroxyquinoline require further analysis of

available spectral data.

The spectrum would be expected to show
characteristic peaks for O-H stretching (broad
band around 3300-3500 cm~1), C-H aromatic
stretching (~3000-3100 cm~1), C=C and C=N
aromatic ring stretching (1400-1600 cm~1), and
C-O stretching (~1200-1300 cm™1).

FTIR (KBr, cm™1)

The UV-Vis spectrum of hydroxyquinolines in
UV-Vis (Amax) methanol typically shows absorption bands

around 250 nm and 310 nm.

The molecular ion peak (M+) would be observed
at m/z = 145. Fragmentation would likely involve
the loss of CO (m/z =117) and HCN (m/z =
118).

Mass Spectrometry

Experimental Protocols
Synthesis of 3-Hydroxyquinoline

A reliable method for the synthesis of 3-hydroxyquinoline is adapted from Organic Syntheses.
This procedure involves the reaction of o-aminophenol with glycerol in the presence of sulfuric
acid and an oxidizing agent (Skraup synthesis), followed by purification.

Experimental Workflow for the Synthesis of 3-Hydroxyquinoline
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Caption: Synthesis and purification workflow for 3-hydroxyquinoline.
Methodology:

e Reaction Setup: In a fume hood, combine o-aminophenol and glycerol in a round-bottom
flask equipped with a reflux condenser and a mechanical stirrer.

o Acid Addition: Slowly and carefully add concentrated sulfuric acid to the mixture while cooling
the flask in an ice bath.

o Oxidizing Agent: Add the oxidizing agent (e.g., nitrobenzene or arsenic acid) portion-wise to
control the reaction temperature.

o Heating: Heat the reaction mixture under reflux for several hours until the reaction is
complete (monitored by TLC).

o Work-up: Cool the mixture and pour it onto ice. Neutralize the excess acid with a base (e.g.,
sodium carbonate) until the solution is slightly alkaline.

o Extraction: Extract the agueous mixture with a suitable organic solvent (e.g., ethyl acetate).

e Purification:

o

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Dissolve the crude product in dilute acid and treat with activated carbon to decolorize.
o Filter the solution and precipitate the product by adding a base.

o Collect the solid by filtration and recrystallize from an appropriate solvent (e.g.,
ethanol/water) to obtain pure 3-hydroxyquinoline.
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Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of the
synthesized 3-hydroxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR spectra are recorded
on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-de.

o Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is obtained using a KBr
pellet method to identify the characteristic functional groups.

o Mass Spectrometry (MS): Mass spectral data is acquired to confirm the molecular weight
and fragmentation pattern.

e Melting Point Determination: The melting point is measured using a standard melting point
apparatus to assess purity.

Biological Activities and Signaling Pathways

Hydroxyquinoline derivatives have been investigated for a range of biological activities. While
specific data for 3-hydroxyquinoline is less abundant than for its 8-hydroxy isomer, the
quinoline scaffold is known to interact with various biological targets.

Enzyme Inhibition

Derivatives of 3-hydroxyquinoline have shown inhibitory activity against several enzymes. For
example, certain substituted 3-hydroxyquinolin-2(1H)-ones are known inhibitors of influenza A
endonuclease. This suggests that the 3-hydroxyquinoline core can serve as a scaffold for the
design of novel enzyme inhibitors.

Potential Involvement in Signaling Pathways

Based on the known activities of other hydroxyquinoline derivatives, 3-hydroxyquinoline may
potentially modulate several key cellular signaling pathways.

Potential Signaling Pathways Modulated by 3-Hydroxyquinoline
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Caption: Potential cellular signaling pathways modulated by 3-hydroxyquinoline.

» NF-kB Signaling: Some studies on hydroxychloroquine suggest an inhibitory effect on the
NF-kB signaling pathway, a key regulator of inflammation and cell survival. 3-
Hydroxyquinoline might interfere with the IKK complex, preventing the degradation of IkB

and the subsequent nuclear translocation of NF-kB.

e Calcium Signaling: Hydroxychloroquine has been shown to inhibit calcium signals in T-cells
by affecting intracellular calcium stores. It is plausible that 3-hydroxyquinoline could have
similar effects, disrupting cellular processes that are dependent on calcium signaling.
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e Autophagy and Lysosomal Function: A well-documented effect of hydroxychloroquine is the
inhibition of autophagy through the alkalinization of lysosomes. This prevents the fusion of
autophagosomes with lysosomes, leading to the accumulation of autophagic vacuoles and
inhibition of cellular degradation pathways. 3-Hydroxyquinoline may share this mechanism
of action.

Conclusion

3-Hydroxyquinoline is a versatile heterocyclic compound with a rich chemistry and potential
for biological applications. This guide provides a foundational understanding of its properties
and synthesis, laying the groundwork for further research and development. The exploration of
its specific interactions with biological targets and signaling pathways remains a promising area
for future investigation, particularly in the context of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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